(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid
CAS No.: 79546-69-3
Cat. No.: VC11609596
Molecular Formula: C7H15NO3S
Molecular Weight: 193.27 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79546-69-3 |
|---|---|
| Molecular Formula | C7H15NO3S |
| Molecular Weight | 193.27 g/mol |
| IUPAC Name | (2S)-2-(dimethylamino)-4-methylsulfinylbutanoic acid |
| Standard InChI | InChI=1S/C7H15NO3S/c1-8(2)6(7(9)10)4-5-12(3)11/h6H,4-5H2,1-3H3,(H,9,10)/t6-,12?/m0/s1 |
| Standard InChI Key | DCWRIRBRXUCSSF-RLWMBFFFSA-N |
| Isomeric SMILES | CN(C)[C@@H](CCS(=O)C)C(=O)O |
| Canonical SMILES | CN(C)C(CCS(=O)C)C(=O)O |
Introduction
Chemical Structure and Stereochemistry
The compound’s structure (Figure 1) consists of a four-carbon chain with two key substituents:
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A dimethylamino group (-N(CH₃)₂) at the second carbon, contributing basicity and hydrogen-bonding potential.
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A methanesulfinyl group (-S(O)CH₃) at the fourth carbon, introducing polarity and chiral sulfur geometry.
The S configuration at the second carbon ensures enantiomeric specificity, which is critical in pharmacological contexts. Sulfoxides like the methanesulfinyl group exhibit tetrahedral geometry, leading to potential stereoisomerism at the sulfur center .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | (2S)-2-(Dimethylamino)-4-methanesulfinylbutanoic acid |
| Molecular Formula | C₇H₁₅NO₃S |
| Molecular Weight | 193.26 g/mol (calculated) |
| Chiral Centers | C2 (S configuration), Sulfur (if sulfoxide stereochemistry is considered) |
Synthesis and Chemical Reactivity
While no direct synthesis routes for this compound are documented, analogous sulfoxide-containing amino acids are typically synthesized via:
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Oxidation of thioethers: Methanesulfinyl groups can be introduced by oxidizing methylthio (-S-CH₃) precursors using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
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Asymmetric synthesis: Chiral auxiliaries or catalysts may enforce stereocontrol during C–S bond formation, as seen in the synthesis of methionine sulfoxide derivatives .
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Thioether formation at C4 | Methyl mercaptan, base, nucleophilic substitution |
| 2 | Oxidation to sulfoxide | H₂O₂ or mCPBA in dichloromethane |
| 3 | Introduction of dimethylamino group at C2 | Reductive amination with dimethylamine |
| 4 | Carboxylic acid protection/deprotection | tert-Butyl ester, acidic hydrolysis |
Physicochemical Properties
The compound’s properties can be extrapolated from structural analogs:
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Solubility: High water solubility due to the ionizable carboxylic acid (-COOH) and polar sulfoxide group.
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pKa Values:
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Thermal Stability: Sulfoxides are generally stable up to 150°C but may decompose under strong acidic or reducing conditions .
Table 3: Predicted Physicochemical Data
| Property | Value/Range |
|---|---|
| Melting Point | 120–140°C (estimated) |
| Boiling Point | Decomposes before boiling |
| LogP (Partition Coeff.) | –1.2 (indicative of high hydrophilicity) |
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